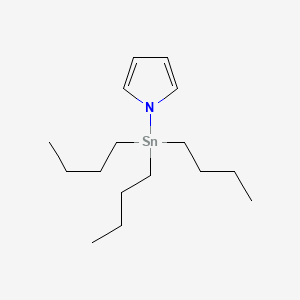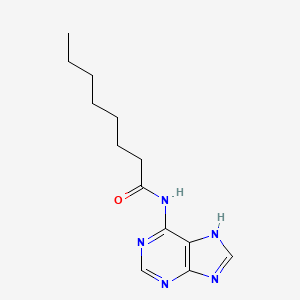
N-(7H-purin-6-yl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7H-purin-6-yl)octanamide: is a chemical compound with the molecular formula C13H19N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7H-purin-6-yl)octanamide typically involves the reaction of purine derivatives with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: Purine derivative and octanoyl chloride.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), and controlled temperature (0-5°C).
Procedure: The purine derivative is dissolved in the anhydrous solvent, and the base is added. Octanoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(7H-purin-6-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
N-(7H-purin-6-yl)octanamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(7H-purin-6-yl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
N-(9H-purin-6-yl)benzamide: A similar compound with a benzamide group instead of an octanamide group.
N-(5H-purin-6-yl)octanamide: A structural isomer with a different position of the purine ring attachment.
Uniqueness
N-(7H-purin-6-yl)octanamide is unique due to its specific structural features, which can influence its chemical reactivity and biological activity. The presence of the octanamide group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
CAS番号 |
52854-12-3 |
|---|---|
分子式 |
C13H19N5O |
分子量 |
261.32 g/mol |
IUPAC名 |
N-(7H-purin-6-yl)octanamide |
InChI |
InChI=1S/C13H19N5O/c1-2-3-4-5-6-7-10(19)18-13-11-12(15-8-14-11)16-9-17-13/h8-9H,2-7H2,1H3,(H2,14,15,16,17,18,19) |
InChIキー |
BCHNDUIHZPOJOY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


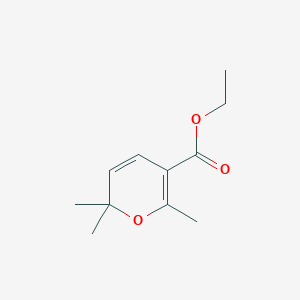
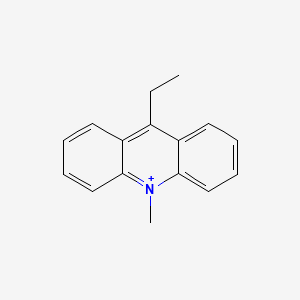
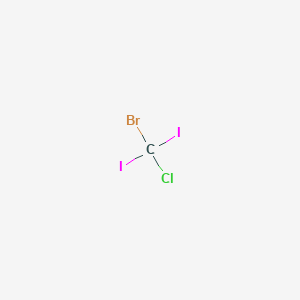

![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)

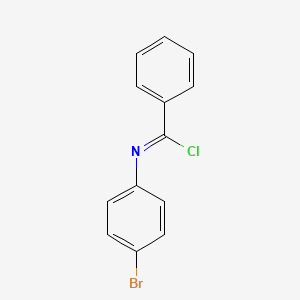
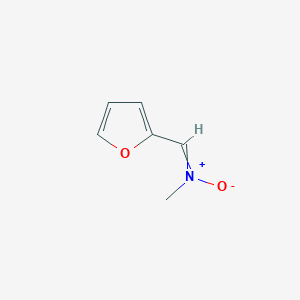
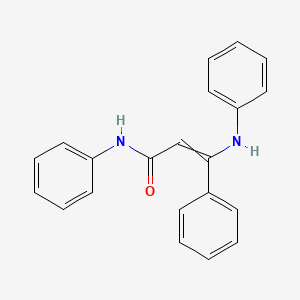

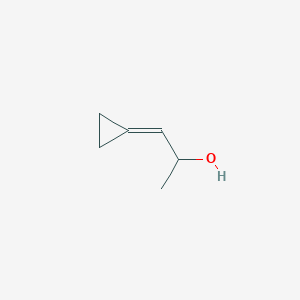
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)

